Dicaffeoyl quinic acid

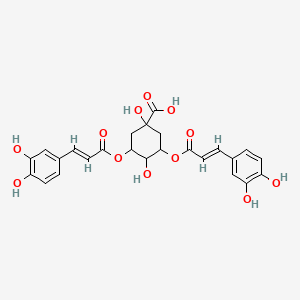

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-FCXRPNKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Dicaffeoylquinic Acid for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dicaffeoylquinic acids (dCQAs) are a class of polyphenolic compounds formed by the esterification of quinic acid with two caffeic acid molecules.[1] As prominent secondary metabolites in many plant species, including coffee and artichoke, they exhibit a wide range of biological activities, making them subjects of intense research in pharmacology and drug development. However, their structural complexity, characterized by numerous positional and geometric isomers, presents significant analytical challenges. This guide provides a comprehensive overview of dCQA isomerism, detailing the structural basis for their diversity and outlining advanced analytical strategies for their separation, identification, and characterization. We will explore the nuances of chromatographic separation, the power of mass spectrometry in discerning subtle structural differences, and the definitive role of NMR in absolute structure elucidation. This document is intended to serve as a practical resource for scientists navigating the intricate landscape of dCQA analysis.

The Structural Foundation of Dicaffeoylquinic Acid Isomerism

The isomeric diversity of dCQAs arises from two primary sources: the specific hydroxyl groups on the quinic acid ring to which the two caffeoyl moieties are attached (positional isomerism) and the cis/trans configuration of the double bond within each caffeic acid unit (geometric isomerism). A third phenomenon, acyl migration, can lead to the interconversion of positional isomers, further complicating analysis.[2][3][4][5]

Positional Isomerism

The quinic acid core possesses four available hydroxyl groups for esterification at positions 1, 3, 4, and 5. This allows for the formation of several positional isomers. The most commonly encountered dCQA isomers in nature are:

-

3,4-dicaffeoylquinic acid (3,4-dCQA)

-

3,5-dicaffeoylquinic acid (3,5-dCQA)

-

4,5-dicaffeoylquinic acid (4,5-dCQA)

-

1,5-dicaffeoylquinic acid (1,5-dCQA)

Less common, but also identified, are isomers such as 1,3-dCQA and 1,4-dCQA.[6][7][8][9] Each of these isomers exhibits unique physicochemical properties that influence their chromatographic behavior and biological activity.

Geometric Isomerism

Each caffeoyl group contains a carbon-carbon double bond that can exist in either a trans (E) or cis (Z) configuration. The trans form is the most stable and naturally predominant. However, exposure to UV light, such as during sample processing or analysis, can induce isomerization to the cis form.[7][10] For a given positional isomer of dCQA, this gives rise to three potential geometric variants:

-

di-trans-dCQA

-

mono-cis-dCQA (one caffeoyl group is cis, the other is trans)

-

di-cis-dCQA

This geometric isomerism significantly increases the number of potential dCQA structures in a sample, demanding high-resolution analytical techniques for their separation.[7]

Acyl Migration: A Critical Consideration

Acyl migration is the intramolecular transfer of an acyl group (in this case, a caffeoyl group) from one hydroxyl position to another on the quinic acid ring.[2][3][4][5][11] This process can occur under various conditions, including changes in pH (especially basic conditions) and temperature, such as during sample extraction, storage, or even during the analytical process itself.[2][3][11]

From the Field (Expert Insight): Acyl migration is a critical artifact to consider. The observed isomeric profile of a sample may not accurately reflect its native state if sample handling is not carefully controlled. To minimize this, it is imperative to work at low temperatures, use mildly acidic extraction solvents, and analyze samples as quickly as possible after preparation. This phenomenon underscores the importance of methodological validation to ensure that the observed isomers are endogenous to the sample and not artifacts of the procedure.

Analytical Strategies for Isomer Resolution and Identification

A multi-faceted analytical approach is typically required to comprehensively profile the dCQA isomers in a complex matrix. High-performance liquid chromatography (HPLC) is the cornerstone for separation, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most widely used technique for separating dCQA isomers. The choice of stationary phase, mobile phase composition, and temperature are critical parameters that must be optimized.

Table 1: Key HPLC Parameters for dCQA Isomer Separation

| Parameter | Recommendation | Rationale & Expert Insights |

| Stationary Phase | C18 or Phenyl-Hexyl | C18 columns provide excellent hydrophobic selectivity, separating isomers based on subtle differences in polarity. Phenyl-based columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the caffeoyl groups, which can be particularly useful for resolving stubborn co-elutions.[7] |

| Mobile Phase | Acetonitrile/Methanol and Water with an acidic modifier (e.g., 0.1% formic acid) | Acetonitrile often provides better resolution and lower backpressure than methanol. The inclusion of an acid is crucial; it suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups. This results in better-defined, sharper chromatographic peaks by preventing peak tailing, which is essential for resolving closely eluting isomers. |

| Column Temperature | 30-40 °C | Elevated temperatures can improve peak efficiency and reduce analysis time. However, it's a double-edged sword, as higher temperatures can also promote on-column acyl migration. Therefore, temperature must be carefully optimized and controlled.[7] |

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5-30% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Detection: Diode Array Detector (DAD) at 325 nm.

This protocol provides a robust starting point for the separation of the major dCQA positional isomers. Further optimization may be required depending on the specific sample matrix and the isomers of interest.

Mass Spectrometry (MS) for Identification

Coupling HPLC with mass spectrometry (LC-MS), particularly tandem MS (MS/MS), is a powerful tool for the identification of dCQA isomers. While positional isomers have the same molecular weight and thus the same parent ion mass-to-charge ratio (m/z 515 for the deprotonated molecule [M-H]⁻), their fragmentation patterns in MS/MS can provide clues to their structure.

The fragmentation of dCQAs is characterized by the loss of one or both caffeoyl moieties. The relative ease of removal of a caffeoyl group depends on its position on the quinic acid ring. A generally accepted hierarchy for the lability of the caffeoyl residue is: positions 1 and 5 are most labile, followed by position 3, and finally position 4, which is the most stable.[6][8][9][12][13][14]

Table 2: Characteristic MS/MS Transitions for dCQA Isomers ([M-H]⁻ at m/z 515)

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Significance |

| 515 | 353 | [M-H - Caffeoyl]⁻ | Loss of one caffeic acid moiety. The abundance of this ion can vary between isomers. |

| 515 | 191 | [Quinic acid - H]⁻ | Loss of both caffeic acid moieties. |

| 515 | 179 | [Caffeic acid - H]⁻ | Represents the caffeic acid fragment. |

| 353 | 173 | [Quinic acid - H - H₂O]⁻ | Further fragmentation of the monocaffeoylquinic acid ion. |

| 353 | 135 | [Caffeic acid - H - CO₂]⁻ | Decarboxylated caffeic acid fragment. |

From the Field (Expert Insight): While MS/MS provides valuable diagnostic information, differentiating isomers based solely on fragmentation ratios can be challenging and requires careful method validation with authentic standards.[15] For example, 1,5-dCQA and 3,5-dCQA can be difficult to distinguish without excellent chromatographic separation. Novel techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) are emerging as powerful tools to separate isomers in the gas phase, providing an additional dimension of separation and characterization.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of chemical compounds, including dCQA isomers.[16] While LC-MS can provide strong evidence for the identity of an isomer, co-elution or the presence of novel isomers necessitates the definitive structural information provided by NMR. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to determine the precise connectivity of the caffeoyl groups to the quinic acid core.[17][18]

The chemical shifts of the protons on the quinic acid ring, particularly H-3, H-4, and H-5, are highly sensitive to the presence of an esterified caffeoyl group. Acylation causes a significant downfield shift (to a higher ppm value) of the proton attached to the acylated carbon. By analyzing these shifts and the correlations observed in 2D NMR experiments, the exact positions of esterification can be determined.[18]

Conclusion and Future Perspectives

The analysis of dicaffeoylquinic acid isomers is a complex but critical task for researchers in natural product chemistry, pharmacology, and food science. A thorough understanding of the principles of positional and geometric isomerism, coupled with the potential for acyl migration, is essential for accurate and reliable analysis. The strategic application of high-resolution HPLC for separation and advanced spectrometric techniques like MS/MS and NMR for identification provides a robust framework for characterizing these bioactive molecules. As analytical technologies continue to advance, particularly in the realm of ion mobility-mass spectrometry and hyphenated NMR techniques, our ability to resolve and characterize even the most complex mixtures of dCQA isomers will undoubtedly improve, paving the way for a deeper understanding of their biological roles and therapeutic potential.

References

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821–3832. [Link]

-

Tolonen, A., et al. (2002). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Phytochemical Analysis, 13(6), 316-28. [Link]

-

Karre, S., et al. (2019). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 24(23), 4238. [Link]

-

Deshpande, S., et al. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry, 62(37), 9160-70. [Link]

-

Deshpande, S., Jaiswal, R., Matei, M. F., & Kuhnert, N. (2014). Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions. Journal of Agricultural and Food Chemistry, 62(37), 9160-9170. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 53(10), 3821-32. [Link]

-

Deshpande, S., Jaiswal, R., Matei, M. F., & Kuhnert, N. (2014). Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions. Journal of Agricultural and Food Chemistry. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS^n. SciSpace. [Link]

-

Deshpande, S., et al. (2014). Investigation of Acyl Migration in Mono-and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions. ResearchGate. [Link]

-

de Matos, A. D., et al. (2006). HPLC-ESI-MS/MS analysis of oxidized di-caffeoylquinic acids generated by metalloporphyrin-catalyzed reactions. Journal of the Brazilian Chemical Society, 17, 956-962. [Link]

-

Deshpande, S., et al. (2014). Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions. ACS Publications. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Stork. [Link]

-

Unknown Authors. (2020). Selectivity control of dicaffeoylquinic acids separation in reversed-phase HPLC with β-cyclodextrine in a mobile phase. Elibrary. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MS n. ResearchGate. [Link]

-

Ndlovu, N. B., et al. (2018). Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses. Journal of Analytical Methods in Chemistry, 2018, 5418939. [Link]

-

Unknown Authors. (2020). SELECTIVITY CONTROL OF DICAFFEOYLQUINIC ACIDS SEPARATION IN REVERSED-PHASE HPLC WITH β-CYCLODEXTRINE IN A MOBILE PHASE. CyberLeninka. [Link]

-

Pallecchi, M., et al. (2023). Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization. Molecules, 28(19), 6890. [Link]

-

Unknown Authors. (2020). 3,5‐Dicaffeoylquinic acid is synthesized from chlorogenic acid. ResearchGate. [Link]

-

Unknown Authors. (2016). Structure of the isolated compounds and important HMBC correlations (arrows). ResearchGate. [Link]

- Gryglas, M., et al. (2015). Method of synthesis of monocaffeoylquinic or dicaffeoylquinic acid.

-

Unknown Authors. (2015). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives. ResearchGate. [Link]

-

Magaña, A. A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1319. [Link]

-

Zhang, Y., et al. (2022). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 27(13), 4057. [Link]

-

Li, F., et al. (2017). Structural Elucidation of cis/trans Dicaffeoylquinic Acid Photoisomerization Using Ion Mobility Spectrometry-Mass Spectrometry. The Journal of Physical Chemistry Letters, 8(7), 1381-1388. [Link]

-

Magaña, A. A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Structural Elucidation of cis/trans Dicaffeoylquinic Acid Photoisomerization Using Ion Mobility Spectrometry-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS^n (2005) | Michael N. Clifford | 681 Citations [scispace.com]

- 13. storkapp.me [storkapp.me]

- 14. researchgate.net [researchgate.net]

- 15. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Botanical Treasury: A Technical Guide to the Natural Sources of 3,5-Dicaffeoylquinic Acid

Introduction: The Significance of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent member of the dicaffeoylquinic acid (diCQA) family of phenolic compounds. These natural products are esters formed between quinic acid and two caffeic acid units.[1] Found throughout the plant kingdom, 3,5-DCQA has garnered significant attention from the scientific community for its diverse and potent biological activities. These include antioxidant, anti-inflammatory, antiviral, and potential anti-diabetic properties, making it a molecule of high interest for the development of novel therapeutics and nutraceuticals.[2][3][4][5] This in-depth technical guide provides a comprehensive overview of the primary natural sources of 3,5-dicaffeoylquinic acid, methodologies for its extraction and analysis, its biosynthetic origins, and its established biological functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising phytochemical.

Prominent Natural Sources of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid is widely distributed in the plant kingdom, with particularly high concentrations found in several families, including Asteraceae, Caprifoliaceae, and Aquifoliaceae. The following sections detail some of the most significant botanical sources of this compound.

The Artemisia Genus: A Rich Reservoir

The genus Artemisia, belonging to the Asteraceae family, is a well-documented and abundant source of 3,5-dicaffeoylquinic acid. Several species within this genus have been shown to contain significant quantities of this compound.

-

Artemisia vulgaris (Mugwort): The flowering tops of Artemisia vulgaris are a particularly rich source, with studies reporting a yield of 2.0% of 3,5-di-O-caffeoylquinic acid by dry weight.[6]

-

Artemisia argyi : Bioassay-guided fractionation of aqueous ethanol extracts of Artemisia argyi has led to the isolation of 3,5-dicaffeoylquinic acid as a potent inhibitor of leucyl-tRNA synthetase from Giardia lamblia.[7]

-

Artemisia annua (Sweet Wormwood): The leaves of Artemisia annua contain 3,5-dicaffeoylquinic acid, which has been investigated for its potential protective effects against diabetes and its complications.[3][5]

-

Artemisia scoparia : This species has been found to contain 3,5-dicaffeoyl-epi-quinic acid, an isomer of 3,5-DCQA, which has demonstrated anti-inflammatory effects.[8]

Lonicera japonica (Japanese Honeysuckle): A Traditional Source

The flowers and buds of Lonicera japonica have a long history of use in traditional Chinese medicine, and modern phytochemical analysis has revealed that they are a significant source of various caffeoylquinic acids, including 3,5-dicaffeoylquinic acid.[2][9][10][11] The presence of this and other related compounds contributes to the well-known antioxidant and anti-inflammatory properties of honeysuckle extracts.

The Ilex Genus (Holly): A Caffeinated and Non-Caffeinated Source

Several species of the Ilex genus are known to contain 3,5-dicaffeoylquinic acid. This includes both the caffeinated species used to make popular beverages and non-caffeinated varieties.

-

Ilex paraguariensis (Yerba Mate): A phytochemical analysis of Yerba mate has identified 3,5-dicaffeoylquinic acid as one of the dominant polyphenols, alongside other caffeoyl derivatives.[12]

-

Ilex kaushue : This species has been found to contain 3,5-dicaffeoylquinic acid, which has been shown to protect mice from lipopolysaccharide-induced acute lung injury.[2]

-

Ilex pubescens : The leaves of this plant have been found to contain eight different caffeoylquinic acids, including 3,5-di-O-caffeoylquinic acid, which exhibit anti-influenza activity.[13]

-

Ilex aquifolium (European Holly): This European species also contains 3,5-dicaffeoylquinic acid and has shown potential for treating hyperlipidemia.[12][14]

Helianthus annuus (Sunflower): An Agricultural Source

The aerial parts of the common sunflower, Helianthus annuus, particularly during the mid-flowering stage, are a good source of phenolic compounds, with 3,5-di-O-caffeoylquinic acid being the predominant compound.[15][16][17] The seeds of the sunflower also contain this and other related phenolic compounds.[18]

Other Notable Sources

-

Globe Artichoke (Cynara cardunculus var. scolymus): The leaves of the globe artichoke are a natural source of several dicaffeoylquinic acid isomers, including 3,5-dicaffeoylquinic acid.[19][20][21]

-

Forced Chicory Roots (Cichorium intybus): These roots contain significant amounts of 3,5-dicaffeoylquinic acid, and accelerated solvent extraction methods have been optimized for its recovery.[22]

-

Ligularia fischeri : The leaves of this plant have been shown to contain 3,5-dicaffeoylquinic acid, which contributes to its antioxidant and anti-inflammatory activities.[4][23]

-

Ainsliaea fragrans : This plant has been a source for the successful preparative isolation of 3,5-dicaffeoylquinic acid.[24]

-

Scolymus hispanicus (Golden Thistle): The midribs of this plant, consumed in Mediterranean countries, contain 3,5-dicaffeoylquinic acid as the second most abundant phenolic compound.[25]

Quantitative Overview of 3,5-Dicaffeoylquinic Acid in Various Sources

The concentration of 3,5-dicaffeoylquinic acid can vary significantly depending on the plant species, the part of the plant used, the growth stage, and the extraction method. The following table summarizes some of the reported quantitative data.

| Plant Source | Plant Part | Reported Yield/Concentration | Reference |

| Artemisia vulgaris | Flowering tops | 2.0% on dry weight | [6] |

| Forced Chicory Roots | Roots | 5.41 mg/gDM | [22] |

| Helianthus annuus | Aerial parts (mid-flowering) | Highest content during growth cycle | [15][16] |

Extraction and Purification Methodologies

The isolation of 3,5-dicaffeoylquinic acid from its natural sources requires a multi-step process involving extraction and purification. The choice of methodology is critical to achieving high yield and purity.

Experimental Protocol: Extraction of Dicaffeoylquinic Acids

This protocol provides a generalized workflow for the extraction of dicaffeoylquinic acids from plant material.

-

Sample Preparation:

-

Thoroughly dry the selected plant material (e.g., leaves, flowers) to a constant weight to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Weigh the powdered plant material and place it in an appropriate extraction vessel.

-

Add a suitable solvent, such as aqueous ethanol or methanol, to the plant material.[7]

-

Employ an extraction technique such as maceration (soaking and stirring at room temperature for an extended period) or sonication (using ultrasonic waves to enhance extraction).

-

Separate the liquid extract from the solid plant residue by filtration or centrifugation.

-

-

Concentration:

-

Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the solvent and obtain a crude extract.

-

Purification Workflow

The crude extract containing a mixture of compounds is then subjected to one or more chromatographic techniques for the purification of 3,5-dicaffeoylquinic acid.

-

Initial Cleanup:

-

The crude extract can be passed through a resin column, such as AB-8, to remove non-polar compounds and other impurities.[24]

-

-

Chromatographic Separation:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of 3,5-dicaffeoylquinic acid from Ainsliaea fragrans.[24]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative isolation of 3,5-dicaffeoylquinic acid.[19][20][26]

-

Biosynthesis of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid is synthesized in plants via the phenylpropanoid pathway. This complex metabolic pathway starts with the amino acid phenylalanine and leads to the production of a wide array of secondary metabolites, including flavonoids and phenolic acids. The biosynthesis of dicaffeoylquinic acids is a stress-induced process in some plants, with factors like UV radiation leading to increased production.[19][20][21]

The key steps in the biosynthesis of dicaffeoylquinic acids are as follows:

-

Formation of Caffeoyl-CoA: Phenylalanine is converted through a series of enzymatic reactions to p-coumaroyl-CoA, which is then hydroxylated to form caffeoyl-CoA.

-

Esterification with Quinic Acid: The enzyme hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT) catalyzes the esterification of quinic acid with caffeoyl-CoA to form 5-O-caffeoylquinic acid (chlorogenic acid).[27]

-

Formation of Dicaffeoylquinic Acids: Further acylation of monocaffeoylquinic acids with another molecule of caffeoyl-CoA, or the transacylation between two molecules of monocaffeoylquinic acid, leads to the formation of dicaffeoylquinic acids, including the 3,5-isomer.[28] Recently, an isochlorogenic acid synthase (ICS) has been identified in sweet potato that catalyzes the production of 3,5-diCQA from two molecules of 3-CQA.[28]

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Major dicaffeoylquinic acids from Artemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Dicaffeoylquinic acid isolated from Artemisia argyi and its ester derivatives exert anti-leucyl-tRNA synthetase of Giardia lamblia (GlLeuRS) and potential anti-giardial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Artemisia scoparia and its active constituent, 3,5-dicaffeoyl-epi-quinic acid against activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Potential and Chemical Profile of European Varieties of Ilex | MDPI [mdpi.com]

- 13. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sunflower (Helianthus annuus L.) Plants at Various Growth Stages Subjected to Extraction—Comparison of the Antioxidant Activity and Phenolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sunflower (Helianthus annuus L.) Plants at Various Growth Stages Subjected to Extraction-Comparison of the Antioxidant Activity and Phenolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sunflower (Helianthus annuus L.) Plants at Various Growth Stages Subjected to Extraction-Comparison of the Antioxidant Activity and Phenolic Profile. | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]

- 24. Preparative isolation and purification of dicaffeoylquinic acids from the <i>Ainsliaea fragrans</i> champ by high‐speed… [ouci.dntb.gov.ua]

- 25. mdpi.com [mdpi.com]

- 26. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]

- 27. mdpi.com [mdpi.com]

- 28. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biosynthesis of Dicaffeoylquinic Acids in Plants: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Dicaffeoylquinic Acids

Dicaffeoylquinic acids (DCQAs) represent a class of polyphenolic compounds with a growing reputation for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As the interest in these molecules for drug development and nutraceutical applications escalates, a comprehensive understanding of their biosynthesis in plants becomes paramount. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of various DCQA isomers, delves into their regulation, and presents methodologies for their study and metabolic engineering.

The biosynthesis of DCQAs is an elegant extension of the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway begins with the amino acid L-phenylalanine and, through a series of enzymatic reactions, produces a diverse array of phenolic compounds. DCQAs are esters formed from two caffeic acid molecules and one molecule of quinic acid. The isomeric diversity of DCQAs, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, contributes to their varied biological activities and presents both a challenge and an opportunity for targeted production and application.

This guide is structured to provide a comprehensive overview for researchers, from the fundamental biochemistry of the biosynthetic pathway to the practical application of this knowledge in metabolic engineering and quantitative analysis.

The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids

The journey from the primary metabolite L-phenylalanine to the complex secondary metabolites of DCQAs involves a series of coordinated enzymatic steps. The initial stages are shared with the broader phenylpropanoid pathway, which provides the foundational building blocks.

Upstream Phenylpropanoid Pathway

The synthesis of hydroxycinnamoyl-CoA esters, the acyl donors for quinic acid esterification, begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a critical branch-point intermediate in phenylpropanoid metabolism[1].

Key Enzymatic Steps to Caffeoylquinic Acid (CQA)

The formation of caffeoylquinic acid (CQA), the direct precursor to DCQAs, is orchestrated by a trio of key enzymes:

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): This cytochrome P450 enzyme (CYP98A) is a critical player, catalyzing the 3'-hydroxylation of the p-coumaroyl moiety. C3'H acts on p-coumaroyl-shikimate or p-coumaroyl-quinate esters rather than free p-coumaric acid or p-coumaroyl-CoA[2][3][4][5][6][7][8]. This hydroxylation converts the p-coumaroyl group to a caffeoyl group. The substrate specificity of C3'H can vary between plant species, with some isoforms showing a preference for the shikimate ester over the quinate ester[9].

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): As a member of the versatile BAHD family of acyltransferases, HCT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimic acid or quinic acid[10][11][12][13][14][15][16][17]. This reaction is reversible and plays a crucial role in channeling intermediates into different branches of the phenylpropanoid pathway, including lignin biosynthesis[12][15][18]. The substrate promiscuity of HCT allows it to accept various acyl acceptors, although shikimate is often the preferred substrate in the context of monolignol biosynthesis[11][13].

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): This BAHD acyltransferase is central to the biosynthesis of chlorogenic acid (5-CQA). HQT specifically catalyzes the transfer of a hydroxycinnamoyl group, typically from p-coumaroyl-CoA or caffeoyl-CoA, to quinic acid[1][9][13][19]. HQT exhibits a higher affinity for quinate over shikimate as the acyl acceptor[13].

The interplay between these enzymes can lead to CQA through different routes. One major pathway involves the HCT-catalyzed formation of p-coumaroyl-quinate, followed by hydroxylation by C3'H to yield caffeoyl-quinate (CQA). Another route involves the formation of caffeoyl-CoA, which is then used by HQT to acylate quinic acid directly.

The Final Step: Formation of Dicaffeoylquinic Acid Isomers

The synthesis of DCQAs occurs through the acylation of a mono-CQA molecule with a second caffeoyl group. This crucial step is also catalyzed by HQT , demonstrating its dual catalytic functionality[20]. In this context, HQT can utilize caffeoyl-CoA as the acyl donor and a CQA molecule as the acyl acceptor. Alternatively, some HQT enzymes can catalyze a transesterification reaction using two molecules of CQA, where one acts as the acyl donor and the other as the acceptor[21].

The regioselectivity of HQT isoforms is a key determinant of the specific DCQA isomer produced. For instance, in tomato, HQT is responsible for the synthesis of 3,5-diCQA in the vacuole. Other isomers, such as 3,4-diCQA and 4,5-diCQA, can be formed through spontaneous, non-enzymatic acyl migration from 3,5-diCQA within the acidic environment of the vacuole[21]. However, enzymatic synthesis of specific isomers by different HQT isoforms or other acyltransferases cannot be ruled out and represents an active area of research. For example, specific lipases have been shown to catalyze the formation of certain diCQA isomers[21][22].

The subcellular localization of these biosynthetic steps is compartmentalized. The synthesis of CQA primarily occurs in the cytoplasm. Subsequently, CQA is transported into the vacuole, where the final acylation to form DCQAs takes place[21][23].

Caption: Core biosynthetic pathway of dicaffeoylquinic acids.

Regulation of Dicaffeoylquinic Acid Biosynthesis

The production of DCQAs in plants is a tightly regulated process, influenced by developmental cues and a variety of environmental stimuli. This regulation occurs at both the transcriptional and post-transcriptional levels, allowing plants to dynamically adjust their phenolic profiles in response to changing conditions.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a primary control point. Several families of transcription factors have been implicated in the regulation of the phenylpropanoid pathway, and by extension, DCQA biosynthesis.

-

MYB Transcription Factors: These proteins are well-known regulators of secondary metabolism. For instance, the overexpression of certain MYB transcription factors has been shown to enhance the accumulation of CQAs in transgenic plants[24].

-

Dof Transcription Factors: Binding elements for Dof transcription factors have been identified in the promoter regions of HQT genes, suggesting their involvement in regulating CQA and DCQA synthesis[24].

-

Other Regulatory Elements: The promoters of DCQA biosynthetic genes often contain cis-acting elements responsive to various signals, including light, stress, and phytohormones such as auxin, salicylic acid, jasmonate, and abscisic acid[24].

Environmental and Hormonal Elicitors

The biosynthesis of DCQAs is often induced as part of the plant's defense response to biotic and abiotic stresses.

-

UV Radiation: Exposure to UV-C light has been shown to consistently and significantly increase the levels of DCQAs in plants like the globe artichoke[25][26][27]. This suggests a role for DCQAs in UV protection.

-

Methyl Jasmonate (MeJA): This plant hormone is a key signaling molecule in defense responses. Treatment with MeJA can induce the expression of phenylpropanoid biosynthesis genes and lead to the accumulation of DCQAs.

-

Wounding: Mechanical damage can also trigger the biosynthesis of DCQAs as part of the plant's wound-healing and defense mechanisms.

The following table summarizes the impact of various elicitors on DCQA accumulation in different plant species.

| Plant Species | Elicitor | Key DCQA Isomer(s) Increased | Fold Increase (approx.) | Reference |

| Cynara cardunculus (Globe Artichoke) | UV-C | Dicaffeoylquinic acids | 4x | [26] |

| Cichorium intybus (Chicory) | Wounding and drying | Dicaffeoylquinic acids | 2.3x | [28] |

| Ligularia fischeri | Sunlight | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | Varies | [29] |

Experimental Methodologies for the Study of Dicaffeoylquinic Acid Biosynthesis

A robust understanding of DCQA biosynthesis relies on a combination of biochemical, molecular, and analytical techniques. This section provides an overview of key experimental protocols.

Metabolite Extraction and Quantification

Accurate quantification of DCQAs is fundamental to studying their biosynthesis. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the method of choice.

Step-by-Step Protocol for Extraction and HPLC-DAD Quantification of DCQAs:

-

Sample Preparation:

-

Harvest plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and transfer to a new tube.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be: 5% B to 40% B over 30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm.

-

Quantification: Create a calibration curve using authentic standards of the DCQA isomers of interest.

-

Caption: Workflow for DCQA extraction and analysis.

In Vitro Enzyme Assays

Characterizing the kinetic properties of the biosynthetic enzymes is crucial for understanding their function. This involves expressing the enzymes recombinantly and performing in vitro assays.

Step-by-Step Protocol for In Vitro HQT Enzyme Assay:

-

Recombinant Protein Expression and Purification:

-

Clone the coding sequence of the HQT gene into an expression vector (e.g., pET vector for E. coli).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant HQT protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

50 µM caffeoyl-CoA (acyl donor)

-

1 mM 5-CQA (acyl acceptor)

-

Purified recombinant HQT enzyme (e.g., 1-5 µg)

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol with 1% formic acid.

-

Analyze the reaction products by HPLC-DAD as described above, monitoring the formation of diCQA.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

-

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a powerful technique to study the transcriptional regulation of DCQA biosynthetic genes in response to different stimuli.

Step-by-Step Protocol for qRT-PCR Analysis:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a suitable kit or protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, C3'H, HQT) and a reference gene (e.g., Actin, Ubiquitin).

-

Primers should be 18-24 bp in length, with a GC content of 40-60%, and an annealing temperature of 58-62°C.

-

The amplicon size should be between 100-200 bp.

-

Verify primer specificity using in silico tools (e.g., Primer-BLAST) and experimentally by melt curve analysis.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration 200-500 nM)

-

Diluted cDNA template

-

-

Perform the qRT-PCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Metabolic Engineering for Enhanced Dicaffeoylquinic Acid Production

The elucidation of the DCQA biosynthetic pathway opens up opportunities for metabolic engineering to enhance the production of these valuable compounds in plants and plant cell cultures.

Overexpression of Key Biosynthetic Genes

A common strategy is to overexpress the genes encoding rate-limiting enzymes in the pathway.

-

HQT Overexpression: Overexpression of HQT genes has been shown to increase the accumulation of both mono- and diCQAs in transgenic plants[11][13]. This approach directly enhances the final steps of the biosynthetic pathway.

-

Upstream Pathway Engineering: Enhancing the flux through the upstream phenylpropanoid pathway by overexpressing genes like PAL or C4H can increase the supply of precursors for DCQA synthesis.

Suppression of Competing Pathways

Another approach is to down-regulate the expression of genes in competing metabolic pathways. For example, suppressing the expression of enzymes that divert p-coumaroyl-CoA towards lignin or flavonoid biosynthesis could potentially channel more precursors into the DCQA pathway.

Use of Elicitors in Cell Cultures

Plant cell cultures offer a contained and controllable system for the production of secondary metabolites. The application of elicitors, such as methyl jasmonate or UV radiation, to plant cell suspension or hairy root cultures can significantly boost the production of DCQAs[17][30].

Sources

- 1. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Metabolic engineering of plants for artemisinin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A coumaroyl-ester-3-hydroxylase Insertion Mutant Reveals the Existence of Nonredundant meta-Hydroxylation Pathways and Essential Roles for Phenolic Precursors in Cell Expansion and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A coumaroyl-ester-3-hydroxylase insertion mutant reveals the existence of nonredundant meta-hydroxylation pathways and essential roles for phenolic precursors in cell expansion and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction by light of hydroxycinnamoyl-CoA: Quinate hydroxycinnamoyl transferase in buckwheat (Fagopyrum esculentum Moench): Absence of feed-forward control by trans-cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of the Structure and Reaction Mechanism of Sorghum Hydroxycinnamoyltransferase and Its Structural Relationship to Other Coenzyme A-Dependent Transferases and Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. mdpi.com [mdpi.com]

- 18. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro evaluation of hydroxycinnamoyl CoA:quinate hydroxycinnamoyl transferase expression and regulation in Taraxacum antungense in relation to 5-caffeoylquinic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2015178786A1 - Method of synthesis of monocaffeoylquinic or dicaffeoylquinic acid - Google Patents [patents.google.com]

- 23. protocols.io [protocols.io]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. iris.unito.it [iris.unito.it]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure of 4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C)

Abstract: 4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic acid C, is a significant member of the chlorogenic acid family, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] Its potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have made it a subject of intense research in drug development and nutraceuticals.[2] However, its therapeutic potential is intrinsically linked to its precise chemical structure, particularly its stereochemistry and the specific location of its caffeoyl moieties. This technical guide provides a comprehensive exploration of the molecular architecture of 4,5-DCQA, detailing the analytical methodologies required for its unambiguous identification and differentiation from its isomers. We delve into the causality behind experimental choices in mass spectrometry and NMR spectroscopy, present self-validating protocols for isolation and analysis, and contextualize the structural knowledge with its biological significance.

Introduction to the Dicaffeoylquinic Acid (DCQA) Family

Dicaffeoylquinic acids are esters formed from one molecule of quinic acid and two molecules of caffeic acid.[1] The complexity within this family arises from the multiple hydroxyl groups on the quinic acid core, which allow for the formation of six different positional isomers: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1] As pharmacological activity is highly dependent on molecular structure, the ability to unequivocally identify a specific isomer like 4,5-DCQA is paramount for reproducible and meaningful scientific investigation. This guide focuses specifically on the 4,5-isomer, providing the technical foundation necessary for its confident characterization.

The Molecular Architecture of 4,5-Dicaffeoylquinic Acid

The structure of 4,5-DCQA is best understood by examining its constituent parts and their precise spatial arrangement.

2.1 Core Components:

-

Quinic Acid: A cyclitol, specifically a cyclohexanecarboxylic acid with four hydroxyl groups. Its stereochemistry provides a rigid scaffold for the molecule.

-

Caffeic Acid: A hydroxycinnamic acid (specifically 3,4-dihydroxycinnamic acid) that provides the characteristic catechol and α,β-unsaturated carboxylic acid functionalities responsible for much of the molecule's antioxidant activity.

2.2 Assembly and Nomenclature: The defining feature of 4,5-DCQA is the esterification of two caffeic acid molecules to the hydroxyl groups at the C4 and C5 positions of the quinic acid ring. Its formal IUPAC name is (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid .[3] This nomenclature precisely defines both the connectivity and the absolute stereochemistry of the molecule.

2.3 Stereochemical Definition: The quinic acid core of 4,5-DCQA has four defined stereocenters. The specific (1S,3R,4R,5R) configuration is crucial for its biological recognition and activity. Any alteration in this stereochemistry results in a different diastereomer with potentially distinct pharmacological properties.

Caption: Molecular structure of 4,5-Dicaffeoylquinic Acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-DCQA is essential for its handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₄O₁₂ | [3][4] |

| Molecular Weight | 516.45 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| CAS Number | 57378-72-0 | [4] |

| Solubility | Soluble in DMSO (≥41.4 mg/mL), Ethanol (≥14.77 mg/mL); Insoluble in water. | [6] |

| UV λmax | 219, 245, 331 nm | [6] |

Spectroscopic and Spectrometric Elucidation

The unambiguous identification of 4,5-DCQA, particularly in complex matrices like plant extracts, relies on a combination of powerful analytical techniques. The choice of technique is driven by the need to confirm not just the mass and formula, but the precise connectivity and stereochemistry that distinguish it from its isomers.

Mass Spectrometry (MS): The Gold Standard for Isomer Differentiation

Electrospray Ionization (ESI) mass spectrometry, especially in the negative ion mode, is the recommended and most informative method for analyzing caffeoylquinic acids.[7] The causality for this choice lies in the molecule's acidic protons (phenolic and carboxylic), which are readily lost to form a stable [M-H]⁻ ion, making it highly sensitive in this mode.

Tandem Mass Spectrometry (MS/MS): The true power of MS lies in its ability to fragment the parent ion and analyze the resulting daughter ions (MS/MS or MSⁿ). This fragmentation is not random; it follows predictable pathways that are highly dependent on the substitution pattern of the caffeoyl groups.[8] For 4,5-DCQA, the deprotonated molecule [M-H]⁻ at m/z 515 undergoes characteristic fragmentation.

Key Fragmentation Steps:

-

Primary Fragmentation: The initial and most dominant fragmentation is the loss of a caffeoyl residue (162 Da) to produce a characteristic ion at m/z 353 . This corresponds to the remaining caffeoylquinic acid fragment.[3]

-

Secondary Fragmentation: The ion at m/z 353 further fragments. A key diagnostic ion is at m/z 173 , which corresponds to a dehydrated quinic acid fragment. The base peak in the MS³ spectrum for 3,4- and 4,5-diCQA is typically m/z 173, distinguishing them from the 3,5-isomer whose MS³ base peak is at m/z 191.[9]

-

Isomer Differentiation: The distinction between 3,4-DCQA and 4,5-DCQA can be made by observing the intensity of secondary ions in the MS² spectrum. The 4,5-DCQA isomer shows a very low intensity (<5%) for the MS² ion at m/z 335, whereas the 3,4-isomer has a much more intense signal (>20%) for this fragment.[9] This difference in fragmentation propensity is a direct consequence of the positional chemistry and provides a self-validating system for identification.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss | Significance |

| 515 [M-H]⁻ | 353 | C₉H₆O₃ (Caffeoyl residue) | Primary fragmentation for all diCQAs |

| 515 [M-H]⁻ | 179 | C₁₆H₁₆O₉ | Loss of quinic acid esterified with one caffeoyl group |

| 353 | 173 | C₉H₈O₄ (Caffeic Acid) | Dehydrated quinic acid fragment, key for 4-substituted isomers |

| 353 | 191 | C₉H₆O₃ + H₂O | Quinic acid fragment |

digraph "MS_Fragmentation" { graph [rankdir="LR", size="7.6,3", dpi=100]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=9, color="#34A853"];parent [label="[M-H]⁻\nm/z 515", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag1 [label="[M-H - Caffeoyl]⁻\nm/z 353"]; frag2 [label="[M-H - Caffeoyl - H₂O]⁻\nm/z 173\n(Dehydrated Quinic Acid)"];

parent -> frag1 [label="-162 Da"]; frag1 -> frag2 [label="-180 Da"]; }

Caption: Key MS/MS fragmentation pathway for 4,5-DCQA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

While MS provides powerful evidence for isomer identification, ¹H and ¹³C NMR spectroscopy are required for the absolute, unambiguous elucidation of the structure, particularly for a novel compound or as a final confirmation of a reference standard. The causality for using NMR is its ability to map the complete carbon-hydrogen framework and establish direct through-bond connectivities.

Acylation of a hydroxyl group on the quinic acid ring causes a significant downfield shift (deshielding) of the proton attached to the same carbon.[10] In ¹H-NMR spectra of 4,5-DCQA, the signals for H-4 and H-5 are shifted downfield by approximately 1.0-1.6 ppm compared to unsubstituted quinic acid, providing definitive proof of esterification at these positions.[10]

| Proton (Quinic Core) | Typical Chemical Shift (δ) in CD₃OD | Significance |

| H-3 | ~4.37 ppm | Upfield, indicating a free -OH group |

| H-4 | ~5.11 ppm | Downfield, indicating esterification |

| H-5 | ~5.62 ppm | Downfield, indicating esterification |

Note: Exact chemical shifts can vary based on solvent and instrument.

Methodologies for Isolation and Analysis

The following protocols are designed as self-validating systems, where the outcome of each step provides the necessary quality control for the next.

Protocol: Generalized Isolation from Natural Sources

This protocol outlines a standard procedure for obtaining a 4,5-DCQA-enriched fraction from plant material, such as Artemisia capillaris or Ainsliaea fragrans.[11][12]

-

Extraction (The "Why"): Dried, powdered plant material is extracted with a polar solvent like methanol or 70% ethanol. This choice is based on the high polarity of DCQAs, ensuring efficient solubilization.[13]

-

Step: Suspend 100g of powdered plant material in 1L of 100% methanol.

-

Step: Agitate at room temperature for 24 hours.

-

Step: Filter the mixture and concentrate the extract using a rotary evaporator to yield a crude extract.

-

-

Fractionation (The "Why"): The crude extract is subjected to a clean-up step to remove highly polar impurities (sugars) and non-polar compounds (lipids, chlorophylls). Solid-Phase Extraction (SPE) with a C18 cartridge is ideal.

-

Step: Dissolve the crude extract in a minimal amount of water and load it onto a pre-conditioned C18 SPE cartridge.

-

Step: Wash with deionized water to elute sugars.

-

Step: Elute the DCQA-enriched fraction with 80% methanol.[14]

-

-

High-Resolution Purification (The "Why"): To isolate pure 4,5-DCQA from its isomers and other phenolics, a high-resolution chromatographic technique is required. Preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are the methods of choice.[12][14]

-

Step: Dissolve the semi-purified extract in the HPLC mobile phase.

-

Step: Inject onto a reverse-phase C18 preparative column.

-

Step: Elute using a gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

-

Step: Collect fractions corresponding to the 4,5-DCQA peak, guided by an analytical chromatogram.

-

Step: Pool fractions and remove solvent to yield the purified compound. Purity should be confirmed by analytical HPLC (>95%).

-

Protocol: Analytical Identification by LC-MS/MS

This protocol provides a robust, self-validating workflow for the identification and differentiation of DCQA isomers in a complex sample.

-

Chromatographic Separation (The "Why"): HPLC separation prior to MS analysis is critical. While MS/MS can differentiate isomers, chromatographic resolution provides an orthogonal layer of confirmation and is essential for quantification. A C18 column with a slow gradient provides the best resolution for these closely related compounds.[15]

-

Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid (improves peak shape and ionization).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A slow, linear gradient from ~20% B to 50% B over 30 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection (The "Why"): An ion trap or triple quadrupole mass spectrometer is used for its ability to perform MSⁿ fragmentation experiments.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Mode 1 (Full Scan): Scan from m/z 100-600 to detect the [M-H]⁻ ion at m/z 515.

-

Scan Mode 2 (Data-Dependent MS/MS): Automatically trigger MS/MS fragmentation on the most intense ion from the full scan (i.e., m/z 515).

-

Validation: Confirm the presence of the m/z 353 fragment.

-

Scan Mode 3 (Targeted MS³): If capable, perform targeted MS³ on the m/z 353 ion to observe the m/z 173 fragment.

-

-

Data Analysis and Confirmation:

-

Confirm the retention time against a known standard if available.

-

Verify the full fragmentation cascade: 515 → 353 → 173.

-

Critically, analyze the MS² spectrum for the relative intensity of the m/z 335 ion to differentiate from the 3,4-isomer.[9]

-

Caption: Self-validating workflow for LC-MS/MS identification of 4,5-DCQA.

Significance in Research and Drug Development

The precise structural characterization of 4,5-DCQA is not merely an academic exercise; it is fundamental to understanding its biological activity. Research has demonstrated that 4,5-DCQA exerts potent anti-inflammatory effects by suppressing the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[16][17] These pathways are central to the inflammatory response, regulating the expression of mediators like iNOS, COX-2, and pro-inflammatory cytokines.[16][18] The ability of 4,5-DCQA to inhibit the translocation of the NF-κB p65 subunit into the nucleus is a key mechanistic insight directly linked to its structure.[18][19] Therefore, ensuring a sample contains pure 4,5-DCQA, and not a mixture of isomers, is critical for obtaining reliable and translatable data in drug discovery programs targeting inflammatory diseases like osteoarthritis.[18][19]

Caption: Inhibition of the NF-κB signaling pathway by 4,5-DCQA.

Conclusion

4,5-Dicaffeoylquinic acid is a structurally complex natural product with significant therapeutic potential. Its chemical identity is defined not only by its constituent parts but by their precise connectivity and absolute stereochemistry. This guide has detailed the key structural features and outlined the essential, self-validating analytical workflows required for its unambiguous identification. A thorough understanding and application of these mass spectrometric and spectroscopic techniques are indispensable for any researcher or drug development professional working with 4,5-DCQA, ensuring scientific integrity and accelerating the path from discovery to application.

References

-

Jang, G., Lee, S., Hong, J. H., Park, B., Kim, D. K., & Kim, C. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients, 13(10), 3537. [Link]

-

Jang, G., Lee, S., Hong, J. H., Park, B., Kim, D. K., & Kim, C. (2022). Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition. Antioxidants, 11(3), 487. [Link]

-

Jang, G., Lee, S., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Semantic Scholar. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821–3832. [Link]

-

Jang, G., Lee, S., Hong, J. H., Park, B., Kim, D. K., & Kim, C. (2022). Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition. MDPI. [Link]

-

Behne, T., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology. [Link]

-

Kim, J. H., et al. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Yan, L., et al. (2011). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Journal of Separation Science, 34(1), 57-62. [Link]

-

Jang, G., Lee, S., Hong, J. H., Park, B., Kim, D. K., & Kim, C. (2022). Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition. PubMed. [Link]

-

Jang, G., Lee, S., Hong, J. H., Park, B., Kim, D. K., & Kim, C. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. [Link]

-

Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Stork. [Link]

-

Clifford, M. N., Marks, S. C., Knight, S., & Kuhnert, N. (2003). Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry, 51(10), 2900–2911. [Link]

-

Kim, J. H., et al. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. PubMed. [Link]

-

Zhang, Y., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography... Molecules, 23(11), 2969. [Link]

-

Gouveia, S. C., & Castilho, P. C. (2012). Validation of a HPLC-DAD–ESI/MSn method for caffeoylquinic acids separation, quantification and identification in medicinal Helichrysum species from Macaronesia. Food Research International, 45(1), 362-368. [Link]

-

Nandutu, A., et al. (2011). MS 2 , MS 3 , MS 4 for 4, 5 dicaffeoylquinic acid. ResearchGate. [Link]

-

Vederas, J. C., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252. [Link]

-

Li, Y., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 29(7), 1649. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dicaffeoylquinic acid. PubChem Compound Database. [Link]

Sources

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 3. 4,5-Dicaffeoylquinic acid | C25H24O12 | CID 5281780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Di-O-咖啡酰奎尼酸 ≥85% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. digituma.uma.pt [digituma.uma.pt]

- 16. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]

- 18. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Dicaffeoylquinic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Anti-inflammatory Agents

The landscape of inflammatory disease management is in perpetual search of therapeutic agents that offer enhanced efficacy and a more favorable safety profile than current standards of care, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1][2] Inflammation, a fundamental biological response, can become dysregulated, leading to chronic conditions like osteoarthritis, cardiovascular disorders, and atherosclerosis.[1] Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various medicinal plants, have emerged as promising candidates for anti-inflammatory drug development.[3][4] This guide provides a comprehensive technical overview of the core anti-inflammatory mechanisms of DCQAs, with a focus on their molecular interactions and the experimental methodologies used to elucidate these actions.

Chapter 1: The Molecular Basis of Dicaffeoylquinic Acid Bioactivity

Dicaffeoylquinic acids are esters formed from quinic acid and two caffeic acid molecules.[3] The specific isomers, such as 1,3-, 3,4-, 3,5-, and 4,5-DCQA, exhibit a range of biological activities, with their anti-inflammatory and antioxidant properties being of significant interest.[3][4] The presence of catechol groups within their structure is believed to contribute significantly to their potent antioxidant capacity.[5] This antioxidant activity is a key aspect of their anti-inflammatory effects, as reactive oxygen species (ROS) are known to play a crucial role in the pathogenesis of inflammatory diseases.[4]

The primary anti-inflammatory mechanisms of DCQAs, however, extend beyond their antioxidant capabilities and involve the direct modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Chapter 2: Core Anti-inflammatory Mechanism: Dual Inhibition of NF-κB and MAPK Signaling Pathways

In vitro and in vivo studies have consistently demonstrated that DCQAs exert their anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6][7] These pathways are central to the inflammatory response, controlling the transcription and production of a host of pro-inflammatory molecules.

Attenuation of the NF-κB Signaling Cascade

The NF-κB pathway is a critical regulator of inflammatory gene expression.[8] In an inactive state, the NF-κB p50/p65 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα.[9][10] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[8][9] Once in the nucleus, p65 initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[9]

Dicaffeoylquinic acids have been shown to potently inhibit this cascade.[6][9] Specifically, pretreatment with DCQAs, such as 4,5-diCQA, has been observed to suppress the phosphorylation and degradation of IκBα.[6] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the expression of its target genes.[6][9]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling cascade activated by inflammatory stimuli.[6][8] Phosphorylation of these MAPKs leads to the activation of various transcription factors that also contribute to the expression of inflammatory mediators.[10]

Studies have demonstrated that DCQAs can significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner, without affecting the total protein levels of these kinases.[6][7] This inhibition of MAPK phosphorylation further contributes to the overall anti-inflammatory effect of DCQAs by reducing the expression of inflammatory genes.[11][12]

Chapter 3: Downstream Effects on Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by DCQAs leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. This has been extensively documented in various in vitro and in vivo models.

Suppression of Pro-inflammatory Enzymes and Molecules

DCQAs have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[2][6][9] This leads to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are potent inflammatory mediators.[2][6][7]

Reduction of Pro-inflammatory Cytokine Production

The expression of several pro-inflammatory cytokines is also significantly downregulated by DCQAs. Pretreatment with these compounds has been shown to inhibit the LPS-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][6][7]

| Pro-inflammatory Mediator | Effect of Dicaffeoylquinic Acids | Key Signaling Pathway Involved |

| Nitric Oxide (NO) | Significant Inhibition | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | Significant Inhibition | NF-κB, MAPK |

| Cyclooxygenase-2 (COX-2) | Decreased Expression | NF-κB, MAPK |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | NF-κB, MAPK |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | NF-κB, MAPK |

| Interleukin-1beta (IL-1β) | Decreased Production | NF-κB, MAPK |

| Interleukin-6 (IL-6) | Decreased Production | NF-κB, MAPK |

Chapter 4: Experimental Protocols for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to investigate the anti-inflammatory mechanisms of DCQAs.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of the NF-κB and MAPK pathways.[13][14][15]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages and treat with various concentrations of DCQAs, followed by stimulation with LPS. Include appropriate controls.

-

Protein Extraction: Lyse the cells to obtain both cytoplasmic and nuclear protein fractions.[14][16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[13][14]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.[13][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-